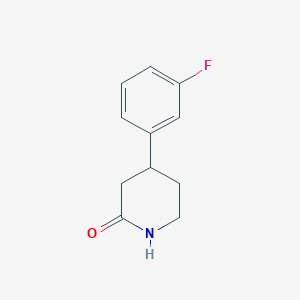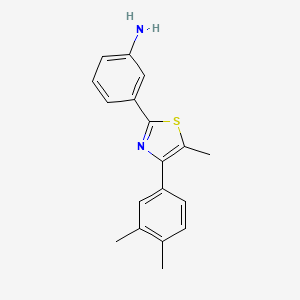
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline is an organic compound that features a thiazole ring substituted with a 3,4-dimethylphenyl group and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative in the presence of an acid catalyst. The resulting thiazole intermediate is then subjected to a Suzuki–Miyaura coupling reaction with a boronic acid derivative of 3,4-dimethylphenyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)amine: Similar structure but lacks the aniline group.
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)phenol: Contains a phenol group instead of an aniline group.
Uniqueness
3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline is unique due to the presence of both the thiazole ring and the aniline group, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H18N2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H18N2S/c1-11-7-8-14(9-12(11)2)17-13(3)21-18(20-17)15-5-4-6-16(19)10-15/h4-10H,19H2,1-3H3 |
InChI Key |
HEQBQWFRGFYSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


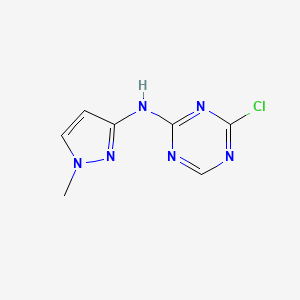
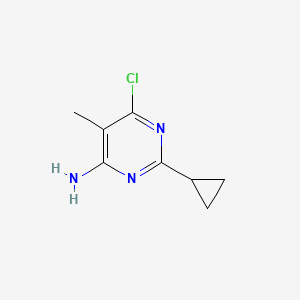
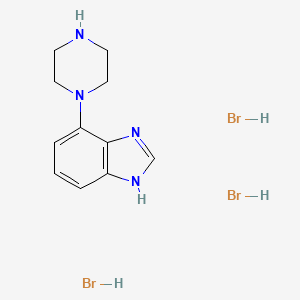

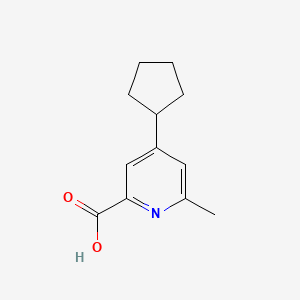
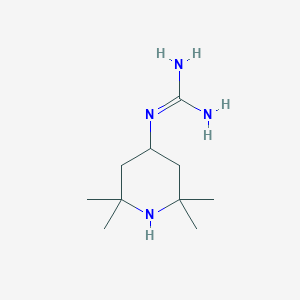
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
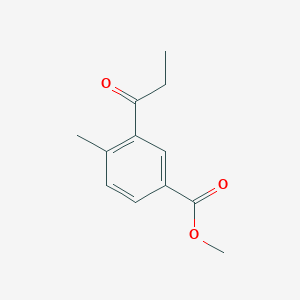
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)

